molecular formula C20H17ClFN5O3S B2486537 N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-63-2

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2486537
CAS No.: 872597-63-2
M. Wt: 461.9
InChI Key: BNCZDGPQAMCXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a chemical compound offered for research purposes. The compound features a complex molecular structure based on a 6-oxo-1,6-dihydropyrimidine core, which is a scaffold of significant interest in medicinal chemistry and drug discovery. This core is functionalized with a 4-chlorobenzamide group and a thioether side chain terminating in a 4-fluorobenzyl moiety . The specific research applications and mechanism of action for this compound are areas for scientific investigation. Researchers can utilize this high-purity material to explore its potential biochemical properties and applications in various fields of study. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific shipping and storage information, including cold-chain transportation requirements, please contact us.

Properties

IUPAC Name

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c21-13-5-3-12(4-6-13)18(29)25-16-17(23)26-20(27-19(16)30)31-10-15(28)24-9-11-1-7-14(22)8-2-11/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCZDGPQAMCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular Formula C20H18FN5O3S
Molecular Weight 427.5 g/mol
CAS Number 888414-10-6

The presence of the fluorobenzyl group enhances lipophilicity, which may influence its biological activity and pharmacokinetics.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown selectivity for histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell cycle and apoptosis .
  • Apoptosis Induction : In vitro studies have demonstrated that this compound can promote apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and G2/M phase arrest .
  • Antiviral Activity : Similar dihydropyrimidine derivatives have been reported to exhibit anti-HIV activity, suggesting that this compound might also possess antiviral properties .

Antitumor Activity

A notable study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated:

  • Cell Line Tested : HepG2 (liver cancer)
  • IC50 Value : 1.30 μM
  • Comparison with SAHA : SAHA showed an IC50 of 17.25 μM, indicating superior potency of the new compound .

Comparative Table of Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-(4-amino-2-(...Dihydropyrimidine coreAntitumor1.30
SAHAHydroxamic acid derivativeAntitumor17.25
FNABis-(2-chloroethyl)-amino-benzamideHDAC inhibitor95.48

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into potential applications:

  • HDAC Inhibition : A study on a structurally similar compound demonstrated class I HDAC selectivity with significant antiproliferative effects on solid tumors . This suggests that this compound could be a candidate for further development as an HDAC inhibitor.
  • Antiviral Properties : Research on dihydropyrimidine derivatives highlighted their potential as antiviral agents against HIV, indicating that modifications in the structure can lead to enhanced biological activity .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its antitumor properties . Research indicates that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar dihydropyrimidine structures have shown effectiveness against U-87MG glioblastoma cells, suggesting a potential for developing new cancer therapies.

Table 1: Antitumor Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AU-87MG15
Compound BA54925
Compound CHeLa30

Anti-HIV Activity

The compound has also been investigated for its anti-HIV activity . Studies have shown that modifications at the α-position of similar dihydropyrimidines can enhance their efficacy against HIV, indicating that N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide may possess similar properties .

Enzyme Inhibition

Another area of application is in the inhibition of specific enzymes. The structural characteristics of this compound suggest it could act as an inhibitor for certain kinases or proteases involved in disease progression, particularly in cancer and viral infections. This is supported by findings that related compounds inhibit key enzymes in metabolic pathways .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. By modifying the side chains or core structure, researchers can create compounds tailored for specific therapeutic targets, which is crucial in drug development processes .

Research and Development

In addition to its direct applications, this compound is frequently used in research settings to understand structure-activity relationships (SAR). This helps in elucidating the mechanisms by which such compounds exert their biological effects and aids in the design of more effective drugs .

Case Study 1: Antiproliferative Effects

A study conducted on a series of dihydropyrimidine derivatives showed that modifications at the 4-position significantly increased antiproliferative effects against breast cancer cell lines. The study concluded that this compound could serve as a lead compound for further development in cancer therapy.

Case Study 2: HIV Inhibition

In a separate investigation focusing on HIV protease inhibitors, researchers found that compounds with similar structural motifs displayed promising inhibitory activity. The study suggested that further exploration of this compound could lead to the discovery of new anti-HIV agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (–S–) moiety undergoes nucleophilic substitution reactions, particularly with alkyl halides or electrophilic reagents.

Reactants Conditions Products Key Observations
Alkyl halides (e.g., CH₃I)Basic conditions (e.g., K₂CO₃, DMF, 60°C)Sulfonium salts (e.g., R-S⁺-R')Reactivity depends on steric hindrance and electronic effects of substituents.
EpoxidesAcidic or basic catalysisThioether-epoxide adductsRegioselectivity influenced by the pyrimidine ring’s electron-withdrawing effects.

Hydrolysis of Amide Functionalities

The compound’s amide bonds (–CONH–) are susceptible to hydrolysis under acidic or alkaline conditions.

Conditions Reagents Products Kinetics
Acidic (HCl, H₂O, reflux)6M HCl, 12 hours, 100°C4-Chlorobenzoic acid + amine byproductsHydrolysis rates vary based on steric protection .
Alkaline (NaOH, EtOH)2M NaOH, 8 hours, 80°CCarboxylate salts + ammonia derivativesEnhanced by electron-withdrawing groups near the amide.

Oxidation of Thioether to Sulfone

The thioether group oxidizes to sulfone (–SO₂–) under strong oxidizing conditions.

Oxidizing Agent Conditions Product Yield
mCPBADichloromethane, 0°C to RT, 4 hoursSulfone derivative~75%
H₂O₂/CH₃COOH12 hours, 50°CPartially oxidized sulfoxide/sulfone~60%

Reactivity of the Pyrimidine Ring

The 1,6-dihydropyrimidin-6-one core participates in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

Reaction Reagents Position Notes
NitrationHNO₃/H₂SO₄, 0°CC-2 or C-4Directed by the amino group’s activating effects.
HalogenationCl₂/AlCl₃C-5 (minor)Limited by electron-withdrawing substituents.

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorobenzyl and 4-chlorobenzamide groups enhance leaving-group displacement at activated positions.

Reduction and Functional Group Interconversion

The compound’s reducible groups include:

  • Nitro intermediates (if present in precursors) reduced to amines.

  • Thioether reduced to thiol (–SH) under LiAlH₄ (not typical for stable thioethers).

Biological Interactions via Reactive Groups

While not strictly chemical reactions, the compound’s functional groups mediate biological interactions:

  • Thioether : Binds metal ions in enzyme active sites.

  • Amide : Participates in hydrogen bonding with biological targets (e.g., proteases).

  • Pyrimidine ring : Mimics endogenous purines/pyrimidines, enabling competitive inhibition.

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the assembly of the pyrimidine core followed by functionalization. Key steps include:
  • Thioether linkage formation : Reacting 2-mercaptopyrimidine derivatives with halogenated acetamide intermediates under basic conditions (e.g., triethylamine in DMF) .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to introduce the 4-chlorobenzamide moiety.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical parameters : pH control during amidation and inert atmosphere for thiol reactivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent integration (e.g., distinguishing fluorobenzyl vs. chlorobenzamide protons) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • FT-IR : Identification of carbonyl (C=O, ~1650–1750 cm1^{-1}) and thioether (C-S, ~600–700 cm1^{-1}) groups .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., p-nitrophenyl phosphate) to test activity against kinases or hydrolases .
  • Cellular viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer :
  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and twinning. Constraints for aromatic rings (e.g., fluorobenzyl group) improve convergence .
  • Validation metrics : Monitor R-factors (<5%), residual density maps, and Hirshfeld surface analysis to identify misplaced atoms .
  • Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density interpretation .

Q. What experimental design strategies optimize synthesis yield and purity for scalable production?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry .
  • Continuous flow synthesis : Enhances reproducibility and heat transfer for exothermic steps (e.g., thioether formation) .
  • In-line monitoring : UV-vis or FT-IR probes track reaction progress and intermediate stability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with protein active sites (e.g., kinase ATP-binding pockets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
  • Mutagenesis studies : Site-directed mutations in target proteins (e.g., replacing key residues in the binding pocket) validate docking predictions .

Q. How should structural analogs be prioritized in SAR studies to balance activity and synthetic feasibility?

  • Methodological Answer :
  • Comparative analysis : Use tables to evaluate analogs (example below) :
Compound ModificationBioactivity (IC50)Synthetic Complexity
Fluorobenzyl → Chlorobenzyl12 nM (Kinase X)Moderate
Pyrimidine → Triazine coreInactiveHigh
Thioether → Sulfoxide45 nM (Kinase X)Low
  • Computational prioritization : QSAR models (e.g., CoMFA) rank analogs by predicted activity and synthetic accessibility scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.